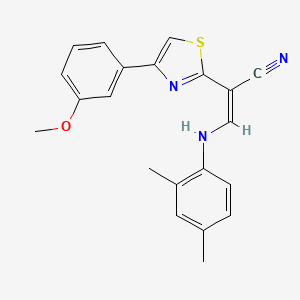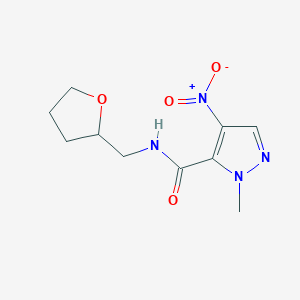
1-Methyl-4-nitro-N-((tetrahydrofuran-2-yl)methyl)-1H-pyrazole-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methyl-4-nitro-N-((tetrahydrofuran-2-yl)methyl)-1H-pyrazole-5-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a pyrazole ring substituted with a nitro group, a methyl group, and a carboxamide group attached to a tetrahydrofuran moiety.
Applications De Recherche Scientifique
1-Methyl-4-nitro-N-((tetrahydrofuran-2-yl)methyl)-1H-pyrazole-5-carboxamide has several scientific research applications, including:
Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound may have potential as a biochemical probe or as a starting material for the synthesis of biologically active molecules.
Medicine: It may be investigated for its potential therapeutic properties, such as anti-inflammatory, antimicrobial, or anticancer activities.
Industry: The compound can be used in the development of new materials, such as polymers or coatings, with specific properties.
Mécanisme D'action
Méthodes De Préparation
The synthesis of 1-Methyl-4-nitro-N-((tetrahydrofuran-2-yl)methyl)-1H-pyrazole-5-carboxamide typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Methylation: The methyl group can be introduced via methylation reactions using methylating agents like methyl iodide or dimethyl sulfate.
Carboxamide formation: The carboxamide group can be formed by reacting the pyrazole derivative with an appropriate amine, such as tetrahydrofuran-2-ylmethylamine, under suitable conditions.
Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
1-Methyl-4-nitro-N-((tetrahydrofuran-2-yl)methyl)-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Reduction: The compound can be oxidized to form different oxidation states of the pyrazole ring.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.
Hydrolysis: The carboxamide group can be hydrolyzed to form the corresponding carboxylic acid and amine.
Common reagents and conditions used in these reactions include hydrogen gas, metal catalysts, metal hydrides, and strong acids or bases. The major products formed from these reactions depend on the specific reaction conditions and reagents used.
Comparaison Avec Des Composés Similaires
1-Methyl-4-nitro-N-((tetrahydrofuran-2-yl)methyl)-1H-pyrazole-5-carboxamide can be compared with other similar compounds, such as:
1-methyl-4-nitro-1H-pyrazole-5-carboxamide: Lacks the tetrahydrofuran-2-ylmethyl group, which may affect its chemical and biological properties.
4-nitro-N-(tetrahydrofuran-2-ylmethyl)-1H-pyrazole-5-carboxamide: Lacks the methyl group, which may influence its reactivity and interactions.
1-methyl-4-nitro-1H-pyrazole-3-carboxamide: Has a different substitution pattern on the pyrazole ring, which may alter its properties.
Propriétés
IUPAC Name |
2-methyl-4-nitro-N-(oxolan-2-ylmethyl)pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N4O4/c1-13-9(8(6-12-13)14(16)17)10(15)11-5-7-3-2-4-18-7/h6-7H,2-5H2,1H3,(H,11,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRBGXFZLLIKBMB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C=N1)[N+](=O)[O-])C(=O)NCC2CCCO2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
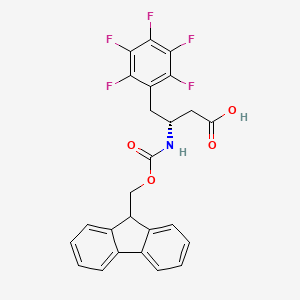
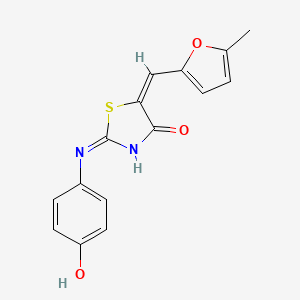
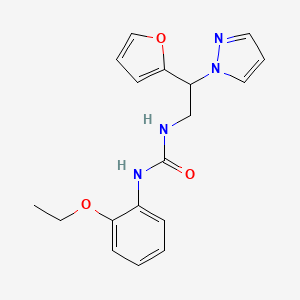

![4-Imino-5-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2-(methylsulfanyl)-3-azaspiro[5.5]undec-1-ene-1-carbonitrile](/img/structure/B2446337.png)
![4-methyl-N-[2-(4-methylbenzenesulfonyl)-2-(thiophen-2-yl)ethyl]benzene-1-sulfonamide](/img/structure/B2446338.png)
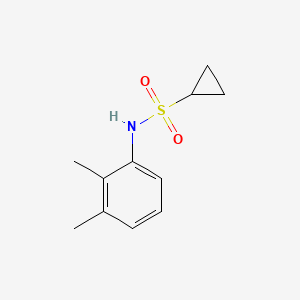
![(4-Fluorophenyl)-[(1-methylimidazol-2-yl)methyl]cyanamide](/img/structure/B2446340.png)
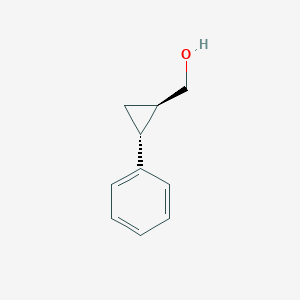
![[(4-Phenylbutan-2-YL)carbamoyl]methyl 2-(4-ethoxyphenyl)acetate](/img/structure/B2446342.png)
![N-[(4-chlorophenyl)methyl]-4-(6-methylpyrimidin-4-yl)piperazine-1-carboxamide](/img/structure/B2446344.png)
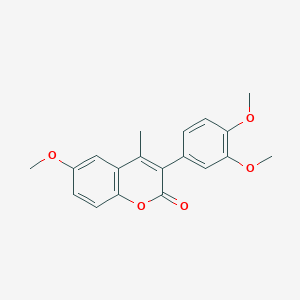
![(E)-N-[2-(3-Methylimidazol-4-yl)oxan-4-yl]-2-(4-methylphenyl)ethenesulfonamide](/img/structure/B2446347.png)
